molecular formula C8H6IN3O2 B2576296 Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate CAS No. 2580216-36-8

Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No.: B2576296
CAS No.: 2580216-36-8
M. Wt: 303.059
InChI Key: CBLUXAGEWIEMHV-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a methyl ester group at the 5-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, including “Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate”, have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .

Future Directions

The future directions for “Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate” could involve further exploration of its potential as a TRK inhibitor . Additionally, new synthetic methods could be developed to improve the processes and yields of pyrazolo[3,4-b]pyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Cyclization with Pyridine: The resulting pyrazole is then subjected to cyclization with a pyridine derivative under acidic conditions to form the pyrazolopyridine core.

    Esterification: Finally, the carboxylic acid group at the 5-position is esterified using methanol and an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Deiodinated compounds or reduced esters.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with a chlorine atom instead of a methyl ester group.

    Pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents at the 3, 4, and 5 positions.

Uniqueness

Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to the combination of the iodine atom and the methyl ester group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLUXAGEWIEMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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